An In-Depth Technical Guide to the Synthesis and Characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis to ensure scientific integrity and reproducibility.
Introduction: Significance of (3-Methoxypyridin-2-yl)methanamine hydrochloride
(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridinylmethylamine derivative. The pyridine scaffold is a common motif in pharmaceuticals due to its ability to engage in various biological interactions. The presence of a methoxy group and an aminomethyl substituent at specific positions on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Its role as a key intermediate is noted in the development of novel therapeutics, including potential inhibitors of enzymes such as PI3K/mTOR.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in drug development and biological screening.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to (3-Methoxypyridin-2-yl)methanamine suggests a disconnection at the carbon-nitrogen bond of the aminomethyl group. This leads back to a key intermediate, a 2-(halomethyl)-3-methoxypyridine, which can be synthesized from a corresponding hydroxymethyl or methyl precursor. A plausible forward synthetic strategy involves the following key transformations:
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Preparation of the Pyridine Core : Starting from a commercially available or readily synthesized substituted pyridine.
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Functional Group Interconversion : Introduction of the aminomethyl group at the 2-position.
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Salt Formation : Conversion of the resulting amine to its stable hydrochloride salt.
The following sections detail a potential synthetic pathway based on analogous chemical transformations described in the scientific literature for similar pyridine derivatives.
Synthesis of (3-Methoxypyridin-2-yl)methanamine hydrochloride
Step 1: Synthesis of 2-(chloromethyl)-3-methoxypyridine hydrochloride (Intermediate)
This crucial intermediate is not widely commercially available and would likely need to be synthesized. A common method for the preparation of chloromethylpyridines is the chlorination of the corresponding hydroxymethylpyridines using a chlorinating agent like thionyl chloride (SOCl₂).
Step 2: Synthesis of (3-Methoxypyridin-2-yl)methanamine (Free Base)
The conversion of the chloromethyl intermediate to the primary amine can be achieved through various methods, with the Gabriel synthesis or direct amination with ammonia being common choices. A procedure analogous to the synthesis of similar aminomethylpyridines involves the reaction of the chloromethyl derivative with an excess of ammonia.[2]
Experimental Protocol:
A solution of 2-(chloromethyl)-3-methoxypyridine hydrochloride in a suitable solvent, such as methanol, is treated with a significant excess of methanolic ammonia. The reaction is typically carried out in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 15-16 hours) to drive the reaction to completion.[2] After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting residue contains the crude (3-Methoxypyridin-2-yl)methanamine.
Step 3: Purification of the Free Base
The crude amine can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of dichloromethane and methanol, to isolate the pure (3-Methoxypyridin-2-yl)methanamine.
Step 4: Formation of the Hydrochloride Salt
To prepare the stable hydrochloride salt, the purified free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield (3-Methoxypyridin-2-yl)methanamine hydrochloride.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for (3-Methoxypyridin-2-yl)methanamine hydrochloride.
Characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are critical for this purpose. While specific spectra for the title compound are not publicly available, the expected spectral data are discussed based on its chemical structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methoxy protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify would be the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 110 - 160 |
| -CH₂-NH₂ | ~4.0 | ~45 |
| -OCH₃ | ~3.9 | ~55 |
| -NH₃⁺ | Broad singlet | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (3-Methoxypyridin-2-yl)methanamine hydrochloride, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺.
Expected Mass Spectrometry Data
| Species | Expected m/z |
| [M+H]⁺ | 139.0866 |
| [M+Na]⁺ | 161.0685 |
Calculated for the free base C₇H₁₀N₂O.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200 - 2800 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=N, C=C stretch (pyridine ring) | 1600 - 1450 |
| C-O stretch (methoxy) | 1250 - 1050 |
Visualization of Characterization Workflow
Caption: Workflow for the structural characterization of the synthesized compound.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of (3-Methoxypyridin-2-yl)methanamine and its hydrochloride salt is provided below.
Table of Physicochemical Properties
| Property | (3-Methoxypyridin-2-yl)methanamine | (3-Methoxypyridin-2-yl)methanamine hydrochloride |
| CAS Number | 595560-87-5[4] | 1588441-00-2[5] |
| Molecular Formula | C₇H₁₀N₂O[4] | C₇H₁₁ClN₂O[5] |
| Molecular Weight | 138.17 g/mol [4] | 174.63 g/mol |
| Appearance | Clear Liquid[4] | Solid |
| Melting Point | Not available | 232 °C (dec.)[5] |
Safety Precautions:
As with any chemical reagent, proper safety precautions should be taken when handling (3-Methoxypyridin-2-yl)methanamine hydrochloride and its precursors. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride. By following the detailed protocols and utilizing the described analytical techniques, researchers and drug development professionals can confidently prepare and verify this valuable chemical intermediate for their research endeavors. The provided framework emphasizes the importance of a systematic and well-documented approach to chemical synthesis and characterization, ensuring the reliability and reproducibility of experimental results.
References
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MDPI. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]
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American Elements. (3-Methoxypyridin-2-yl)methanamine hydrochloride. Available at: [Link]
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ResearchGate. Scheme 1: Synthetic route of 2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol (MIMP). Available at: [Link]
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Acmec Biochemical. 1171098-29-5[(3-Methoxypyridin-2-yl)methanamine hydrochloride]. Available at: [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Available at: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543). Available at: [Link]
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PubChemLite. (3-methoxypyridin-2-yl)methanamine (C7H10N2O). Available at: [Link]
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Carl ROTH. (3-Methoxypyridin-2-yl)methanamine, 100 mg. Available at: [Link]
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PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
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